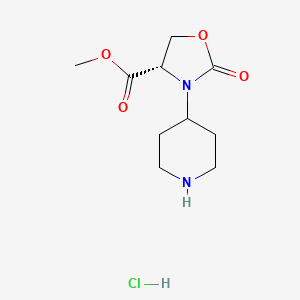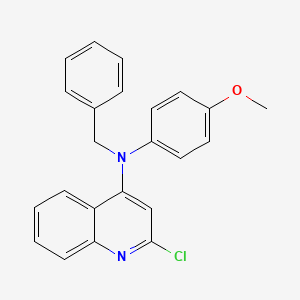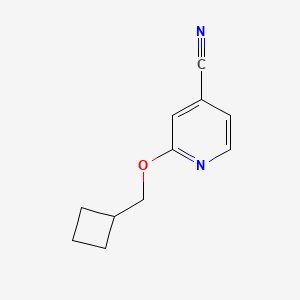
Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride
Overview
Description
Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride (MOPC-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, odorless, crystalline powder that is easily soluble in water and other polar solvents. MOPC-HCl has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MOPC-HCl.
Scientific Research Applications
Pseudopeptide Foldamers
A study by Tomasini et al. (2003) investigated 2-oxo-1,3-oxazolidine-4-carboxylic acid as a new building block for pseudopeptide foldamers. The research explored the three-dimensional structure of its homo-oligomers, revealing a helical conformation that could have various applications when functionalized appropriately (Tomasini et al., 2003).
Weak Hydrogen Bonds and π-π Stacking Interactions
Nogueira et al. (2015) studied the crystal structures of oxazolidinecarbohydrazides, highlighting weak interactions like C-H···O, C-H···π, and π-π stacking interactions. These structural details could inform the development of new compounds with specific properties (Nogueira et al., 2015).
Serotonin Antagonist Activity
Watanabe et al. (1993) synthesized compounds with serotonin antagonist activity, including derivatives of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines. This research indicates the potential for developing compounds that modulate serotonin receptors (Watanabe et al., 1993).
Complex Synthesis and Characterization
Tsuno et al. (2012) synthesized and characterized novel complexes involving 1,3-oxazolidine derivatives, indicating the potential for these compounds in creating complex molecular structures with specific properties (Tsuno et al., 2012).
Enantioselective Synthesis and CGRP Receptor Inhibition
Cann et al. (2012) developed a stereoselective synthesis for a potent CGRP receptor antagonist, demonstrating the utility of these compounds in pharmaceutical development (Cann et al., 2012).
properties
IUPAC Name |
methyl (4S)-2-oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-15-9(13)8-6-16-10(14)12(8)7-2-4-11-5-3-7;/h7-8,11H,2-6H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBWNMUDQZDNLU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=O)N1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)

![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)




![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)


![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)